2,5-Dimethylhexan-3-amine
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Overview
Description
2,5-Dimethylhexan-3-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a hexane backbone with two methyl groups attached at the 2nd and 5th positions and an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method involves the reaction of halogenoalkanes with ammonia or amines.
Reductive Amination: Another method is reductive amination, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production often involves large-scale reductive amination due to its efficiency and control over the reaction process. The use of continuous flow reactors can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Amines can undergo oxidation to form nitroso compounds, nitriles, or amides depending on the conditions and reagents used.
Reduction: Amines can be reduced to form amines with different alkyl groups through reductive amination.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group replaces a leaving group in a molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or sodium cyanoborohydride are common reducing agents.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products:
Oxidation: Nitroso compounds, nitriles, or amides.
Reduction: Secondary or tertiary amines.
Substitution: Alkyl-substituted amines.
Scientific Research Applications
2,5-Dimethylhexan-3-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: It can be used in the study of enzyme reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethylhexan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. In reductive amination, the compound acts as a nucleophile, attacking electrophilic carbonyl groups to form imines, which are then reduced to amines .
Comparison with Similar Compounds
2,5-Dimethylhexan-2-amine: Similar structure but with the amine group at the 2nd position.
2,5-Dimethylhexan-4-amine: Similar structure but with the amine group at the 4th position.
Uniqueness: 2,5-Dimethylhexan-3-amine is unique due to its specific positioning of the amine group, which can influence its reactivity and interaction with other molecules. This positioning can affect its steric and electronic properties, making it distinct from other isomers .
Properties
Molecular Formula |
C8H19N |
---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
2,5-dimethylhexan-3-amine |
InChI |
InChI=1S/C8H19N/c1-6(2)5-8(9)7(3)4/h6-8H,5,9H2,1-4H3 |
InChI Key |
YRULFMGMFMJSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C)C)N |
Origin of Product |
United States |
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